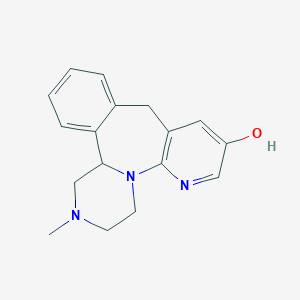

8-Hydroxymirtazapine

説明

Contextualization as a Key Metabolite of Mirtazapine (B1677164)

Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in the body, primarily in the liver. nih.govwikipedia.org The major pathways for its biotransformation are demethylation and hydroxylation, followed by conjugation with glucuronic acid. fda.govnih.gov 8-Hydroxy Mirtazapine emerges from the hydroxylation process, a chemical reaction that introduces a hydroxyl group onto the mirtazapine molecule. nih.govresearchgate.net

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the specific enzymes responsible for this transformation. These studies have identified Cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP1A2, as the primary catalysts for the formation of 8-Hydroxy Mirtazapine. fda.govnih.govdrugbank.com While CYP3A4 is also involved in Mirtazapine's metabolism, it is primarily responsible for the creation of other metabolites, namely N-desmethylmirtazapine and N-oxide mirtazapine. fda.govdrugbank.com

The formation of 8-Hydroxy Mirtazapine is a significant event in the metabolic cascade of the parent drug. While several other unconjugated metabolites of Mirtazapine are pharmacologically active, they are typically found in very low concentrations in the plasma. fda.govfda.gov In contrast, 8-hydroxylation represents a major metabolic route. researchgate.net At an anticipated in vivo liver concentration of 2 microM Mirtazapine, 8-hydroxylation accounts for an estimated 55% of its biotransformation. pharmgkb.orgdrugbank.com

It is important to note that the metabolic profile of Mirtazapine, including the production of 8-Hydroxy Mirtazapine, can exhibit inter-species variations. For instance, a study in rats found that 8-Hydroxy Mirtazapine was undetectable, highlighting differences in metabolic pathways between species. nih.gov

Table 1: Key Enzymes in Mirtazapine Metabolism

| Metabolite | Primary Enzyme(s) | Metabolic Pathway |

|---|---|---|

| 8-Hydroxy Mirtazapine | CYP2D6, CYP1A2 | Hydroxylation |

| N-Desmethylmirtazapine | CYP3A4 | Demethylation |

| N-Oxide Mirtazapine | CYP3A4 | N-oxidation |

Significance in Pharmacometabolomics and Drug Discovery Investigations

The study of 8-Hydroxy Mirtazapine holds considerable importance in the fields of pharmacometabolomics and drug discovery. Pharmacometabolomics investigates how an individual's metabolic profile influences their response to a drug. Genetic variations (polymorphisms) in the CYP enzymes, particularly CYP2D6, can lead to significant differences in the rate of Mirtazapine metabolism. ontosight.ai

This variability can affect the plasma concentrations of both the parent drug and its metabolites, including 8-Hydroxy Mirtazapine. ontosight.ai For example, individuals who are "poor metabolizers" due to certain CYP2D6 gene variants may have higher concentrations of the active S(+)-enantiomer of mirtazapine. nih.gov Conversely, "ultrarapid metabolizers" may clear the drug more quickly. These differences in metabolic rate can potentially influence the therapeutic efficacy and side effect profile of Mirtazapine. ontosight.ai Therefore, understanding the formation and activity of 8-Hydroxy Mirtazapine is crucial for personalizing antidepressant therapy.

The availability of analytical standards for 8-Hydroxy Mirtazapine and its deuterated forms is critical for conducting accurate and reliable research in these areas. medchemexpress.comsigmaaldrich.comaxios-research.comsigmaaldrich.com These standards allow for precise quantification of the metabolite in biological samples, which is fundamental for pharmacokinetic studies and for establishing correlations between metabolite levels and clinical outcomes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWYIZBOUQIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467650 | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102335-57-9 | |

| Record name | 8-Hydroxymirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways of Mirtazapine to 8 Hydroxy Mirtazapine

Enzymatic Formation Mechanisms

The conversion of Mirtazapine (B1677164) to 8-Hydroxy Mirtazapine is a primary metabolic route, orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. drugbank.comnih.govhres.canih.govfda.govnih.govresearchgate.net The hydroxylation at the 8th position of the mirtazapine molecule is a crucial step in its metabolism. drugbank.comnih.govresearchgate.net In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoenzymes responsible for this transformation. drugbank.comhres.canih.govfda.govfda.govmedsafe.govt.nz

Role of Cytochrome P450 2D6 (CYP2D6) in 8-Hydroxylation

Research consistently identifies Cytochrome P450 2D6 (CYP2D6) as a principal enzyme in the 8-hydroxylation of mirtazapine. drugbank.comhres.cafda.govfda.govmedsafe.govt.nzontosight.ai Studies using human liver microsomes and recombinant P450 enzymes have demonstrated that CYP2D6 exhibits the highest enzymatic activity towards the formation of the 8-hydroxy metabolite, particularly at lower, clinically relevant concentrations of mirtazapine. fda.govdrugbank.compharmgkb.orgnih.govnih.gov In vitro analyses have shown that CYP2D6 is the major contributor to this specific metabolic reaction, accounting for a significant portion of its formation. nih.govresearchgate.net The significant role of this enzyme is further highlighted by studies on genetic polymorphisms, where variations in CYP2D6 activity can influence the plasma concentrations of mirtazapine and its metabolites. ontosight.ainih.govnih.gov Specifically, individuals classified as poor metabolizers of CYP2D6 substrates show altered concentrations of the S(+)-enantiomer of mirtazapine and its hydroxylated metabolite. nih.govresearchgate.net

Influence of Substrate Concentration on CYP1A2 Metabolic Contribution

The relative contribution of CYP enzymes to the 8-hydroxylation of mirtazapine is notably dependent on the substrate concentration. drugbank.compharmgkb.orgnih.govtdm-monografie.org At low, anticipated in vivo liver concentrations (around 2 µM), CYP2D6 is the dominant enzyme, responsible for approximately 65% of 8-hydroxy mirtazapine formation, while CYP1A2 contributes about 30%. drugbank.compharmgkb.orgnih.gov However, as the concentration of mirtazapine increases (to 250 µM), a significant shift in enzymatic contribution occurs. drugbank.compharmgkb.orgnih.gov The role of CYP2D6 decreases to about 20%, while the contribution of CYP1A2 correspondingly increases to 50%. drugbank.compharmgkb.orgnih.govresearchgate.net This indicates that at higher doses, the CYP1A2 pathway becomes more prominent in the formation of this metabolite. tdm-monografie.org

Table 1: Relative Contribution of CYP Enzymes to Mirtazapine 8-Hydroxylation at Different Substrate Concentrations

| Enzyme | Contribution at Low Concentration (2 µM) | Contribution at High Concentration (250 µM) |

|---|---|---|

| CYP2D6 | ~65% | ~20% |

| CYP1A2 | ~30% | ~50% |

Data derived from in vitro studies with recombinant CYP enzymes. drugbank.compharmgkb.orgnih.govresearchgate.net

Subsequent Metabolic Conjugation Processes

Glucuronide Conjugation of Hydroxylated Metabolites

After its formation, 8-Hydroxy Mirtazapine is extensively conjugated with glucuronic acid to form 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G). drugbank.comnih.govresearchgate.net This process, known as glucuronidation, is a major route of elimination for mirtazapine metabolites. fda.govnih.gov A study in Japanese psychiatric patients highlighted the significance of this pathway, finding that the plasma concentration of 8-OH-MIR-G was approximately 59.5 times higher than that of the unconjugated 8-Hydroxy Mirtazapine. nih.gov This suggests that the hydroxylation of mirtazapine followed by its immediate and extensive glucuronidation is a critical metabolic sequence. nih.gov The resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body.

Enantioselective Biotransformation Aspects

Mirtazapine is administered as a racemic mixture, containing both S(+) and R(-) enantiomers, which have different pharmacological properties and metabolic fates. researchgate.nettdm-monografie.orgmdpi.comdrugbank.com The biotransformation process, particularly 8-hydroxylation, exhibits enantioselectivity. mdpi.comdrugbank.com

In vitro studies have demonstrated that the S(+)-enantiomer is metabolized more extensively by CYP2D6 and, to a lesser degree, by CYP1A2. mdpi.com The clearance of the S(+) enantiomer is significantly influenced by the CYP2D6 genotype, with total clearance being substantially higher in extensive and ultrarapid metabolizers compared to poor metabolizers. researchgate.net This leads to lower plasma concentrations of S(+)-mirtazapine in individuals with higher CYP2D6 activity. nih.govresearchgate.net Conversely, the metabolism of the R(-)-enantiomer is less dependent on CYP2D6. researchgate.netdrugbank.com This enantioselective metabolism results in different ratios of the S(+)/R(-) enantiomers and their respective metabolites in the plasma, depending on an individual's genetic makeup, particularly their CYP2D6 status. nih.govresearchgate.net

Pharmacological and Biochemical Characterization of 8 Hydroxy Mirtazapine

Receptor Binding Affinities and Modulatory Effects in In Vitro Systems

In vitro studies are crucial for elucidating the pharmacological profile of a compound by examining its interaction with specific receptors.

Comparative Analysis with Parent Compound Mirtazapine (B1677164) at Key Receptors (e.g., α2, 5HT2, H1)

In vitro research indicates that 8-hydroxy mirtazapine is significantly less active than its parent compound, mirtazapine, at key receptors associated with antidepressant and sedative effects. hres.ca These receptors include the α2-adrenergic receptors, serotonin (B10506) 5-HT2 receptors, and histamine (B1213489) H1 receptors. hres.ca Mirtazapine's therapeutic effects are largely attributed to its potent antagonist activity at these sites. fda.govwikipedia.orgmedcentral.comnih.gov The reduced affinity of 8-hydroxy mirtazapine for these receptors suggests it does not contribute significantly to the primary pharmacological actions of mirtazapine. hres.ca

Table 1: Comparative Receptor Activity

| Compound | α2 Receptor Activity | 5-HT2 Receptor Activity | H1 Receptor Activity |

|---|---|---|---|

| Mirtazapine | Potent Antagonist | Potent Antagonist | Potent Antagonist |

| 8-Hydroxy Mirtazapine | Much less active | Much less active | Much less active |

Anti-serotonergic Activity Profile in In Vitro Assays

While generally less active, in vitro findings have shown that the 8-hydroxy metabolite of mirtazapine does exhibit some anti-serotonergic activity. hres.ca This activity, however, is considered to be weak in comparison to the potent anti-serotonergic effects of the parent mirtazapine. hres.cat3db.ca Mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors, which contributes to its therapeutic profile. fda.govwikipedia.orgmedcentral.comnih.gov

Central Nervous System Penetration Studies in Preclinical Animal Models

The ability of a compound to cross the blood-brain barrier is a critical determinant of its central nervous system activity.

Assessment of Blood-Brain Barrier Permeability in Rodent Models

Preclinical studies in rats have demonstrated that 8-hydroxy mirtazapine does not readily penetrate the brain. hres.ca This limited ability to cross the blood-brain barrier further supports the notion that it has minimal direct pharmacological effects within the central nervous system. In contrast, the parent compound mirtazapine effectively crosses the blood-brain barrier to exert its therapeutic actions. nih.gov Studies using a stereoselective method to measure plasma and cerebrospinal fluid (CSF) levels in patients treated with mirtazapine found that only the R-(-)-enantiomer of mirtazapine reached measurable concentrations in the CSF, while 8-hydroxy mirtazapine was not detected. researchgate.netnih.gov This suggests potential differences in the transport mechanisms of mirtazapine's enantiomers and its metabolites at the blood-brain barrier. nih.gov

Table 2: Blood-Brain Barrier Penetration in Rodent Models

| Compound | Brain Penetration |

|---|---|

| Mirtazapine | Yes |

| 8-Hydroxy Mirtazapine | No |

In Vivo Pharmacological Activity in Preclinical Contexts exhibiting Anti-serotonergic Effects

Consistent with its poor brain penetration, 8-hydroxy mirtazapine is considered inactive in vivo. hres.ca Although it displays some anti-serotonergic activity in vitro, this does not translate to significant pharmacological effects in living organisms due to its inability to reach the central nervous system in sufficient concentrations. hres.ca Therefore, the in vivo pharmacological profile of mirtazapine is primarily dictated by the parent compound and not its 8-hydroxy metabolite.

Analytical Methodologies for 8 Hydroxy Mirtazapine Quantification

Advanced Chromatographic Techniques for Bioanalysis

Chromatographic techniques form the cornerstone of 8-hydroxy mirtazapine (B1677164) bioanalysis, enabling its separation from the parent drug, mirtazapine, and other metabolites. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE) are the most prominently employed methods.

HPLC is a widely used technique for the determination of 8-hydroxy mirtazapine in biological fluids, particularly human plasma. The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column.

Fluorescence detection offers high sensitivity and selectivity for the analysis of 8-hydroxy mirtazapine. The native fluorescence of the compound allows for its detection without the need for derivatization. Method parameters, such as excitation and emission wavelengths, are optimized to maximize the signal-to-noise ratio. For instance, a fluorescence detector can be set at an excitation wavelength of 290 nm and an emission wavelength of 350 nm. nih.govnih.gov

A rapid and sensitive HPLC method with fluorescence detection has been developed for the simultaneous quantification of mirtazapine, N-desmethyl mirtazapine, and 8-hydroxy mirtazapine in human plasma. nih.govnih.gov This method utilizes a Chromolith C18 column and an isocratic mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a 20:80 (v/v) ratio, with a flow rate of 2 mL/min. nih.govnih.gov Another method employed a reversed-phase C8 column with a mobile phase of 75% aqueous phosphate buffer containing triethylamine (B128534) at pH 3.0 and 25% acetonitrile. researchgate.net

The limit of quantitation (LOQ) for 8-hydroxy mirtazapine using HPLC with fluorescence detection has been reported to be as low as 2 ng/mL. nih.govnih.gov The calibration curves for these methods are typically linear over a specific concentration range, for example, from 2.5 to 75.0 ng/mL. researchgate.net

Interactive Data Table: HPLC-Fluorescence Methods for 8-Hydroxy Mirtazapine Quantification

| Parameter | Method 1 | Method 2 |

| Column | Chromolith C18 nih.govnih.gov | Reversed-phase C8 (250 mm × 4.6 mm I.D., 5 μm) researchgate.net |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0, 20:80, v/v) nih.govnih.gov | 75% Aqueous phosphate buffer (with triethylamine, pH 3.0) and 25% Acetonitrile researchgate.net |

| Flow Rate | 2 mL/min nih.govnih.gov | Not Specified |

| Detection (Excitation/Emission) | 290 nm / 350 nm nih.govnih.gov | 290 nm / 370 nm researchgate.net |

| Limit of Quantitation (LOQ) | 2 ng/mL nih.govnih.gov | 2.5 ng/mL researchgate.net |

| Linearity Range | 1-500 ng/mL nih.gov | 2.5–75.0 ng/mL researchgate.net |

| Internal Standard | Zolpidem nih.govnih.gov | Melatonin researchgate.net |

While fluorescence detection is more common due to its higher sensitivity, HPLC with ultraviolet (UV) detection can also be employed for the quantification of 8-hydroxy mirtazapine. The UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, such as 290 nm. nih.gov Several HPLC-UV methods have been developed for the determination of mirtazapine and its primary metabolite, N-desmethylmirtazapine, and can be adapted for the analysis of 8-hydroxy mirtazapine. nih.govbrieflands.com

LC-MS/MS has emerged as a preferred technique for the bioanalysis of drugs and their metabolites due to its superior sensitivity, selectivity, and high-throughput capabilities. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of mirtazapine and its metabolites, including 8-hydroxy mirtazapine, in human plasma and serum. nih.govphenomenex.comthermofisher.com

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, and the mass spectrometer selectively monitors specific precursor-to-product ion transitions for the analyte and an internal standard. This high selectivity minimizes interference from endogenous matrix components.

Capillary electrophoresis represents an alternative separation technique for the analysis of 8-hydroxy mirtazapine. orientjchem.orgdergipark.org.tr CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. A chiral capillary zone electrophoresis method coupled with acetonitrile-field-amplified sample stacking has been developed for the simultaneous enantioselective separation of mirtazapine and its metabolites, including 8-hydroxy mirtazapine. nih.govmdpi.com

This method utilized an uncoated fused silica (B1680970) capillary with an applied voltage of 16 kV and a detection wavelength of 200 nm. nih.govmdpi.com The electrophoretic analyses were carried out in a buffer solution containing borate, phosphate, and carboxymethyl-β-cyclodextrin at pH 2.8. nih.govmdpi.com The lower limit of quantification for each 8-hydroxy mirtazapine enantiomer was found to be 0.5 ng/mL, with a linear response over the concentration range of 0.5–50 ng/mL. nih.govmdpi.com Another CE method for the enantioselective analysis of mirtazapine and its metabolites in human urine reported a limit of quantification of 62.5 ng/mL for each 8-hydroxy mirtazapine enantiomer. nih.gov

Interactive Data Table: Capillary Electrophoresis Methods for 8-Hydroxy Mirtazapine Quantification

| Parameter | Method 1 | Method 2 |

| Capillary | Uncoated fused silica (40.2 cm × 75 μM) nih.govmdpi.com | Not Specified |

| Buffer | 6.25 mM borate–25 mM phosphate solution (pH 2.8) containing 5.5 mg/mL carboxymethyl-β-cyclodextrin nih.govmdpi.com | 50 mmol/L phosphate buffer solution (pH 2.5) containing 0.55% w/v carboxymethyl-beta-cyclodextrin (B2629365) nih.gov |

| Applied Voltage | 16 kV nih.govmdpi.com | Not Specified |

| Detection Wavelength | 200 nm nih.govmdpi.com | Not Specified |

| Limit of Quantitation (LOQ) | 0.5 ng/mL for each enantiomer nih.gov | 62.5 ng/mL for all enantiomers nih.gov |

| Linearity Range | 0.5–50 ng/mL for each enantiomer nih.gov | 62.5-2500 ng/mL for each enantiomer nih.gov |

| Biological Matrix | Human Plasma nih.gov | Human Urine nih.gov |

High-Performance Liquid Chromatography (HPLC)

Specialized Sample Preparation and Extraction Procedures for Biological Matrices

The analysis of 8-hydroxy mirtazapine in biological matrices such as plasma, serum, and urine necessitates a sample preparation step to remove proteins and other interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-liquid extraction is a widely used method for the cleanup of plasma samples. nih.govnih.gov In one LLE procedure, methyl tert-butyl ether was used as the extraction solvent after the addition of a sodium hydroxide (B78521) solution to the plasma sample to avoid protonation of the analytes. mdpi.com Another approach involves a three-phase liquid-phase microextraction for the enantioselective analysis of mirtazapine and its metabolites in human plasma. mdpi.com

Solid-phase extraction is another effective technique for sample cleanup and pre-concentration. In one method, phenyl cartridges were used for the solid-phase extraction of mirtazapine and its metabolites from plasma samples. researchgate.net For urine samples, enzymatic hydrolysis is often performed prior to extraction to cleave conjugated metabolites. nih.gov This is followed by precipitation of the enzyme and pH adjustment before proceeding with the extraction. nih.gov

In high-throughput settings, protein precipitation is a simpler and faster sample preparation method. This typically involves the addition of a solvent like acetonitrile to the serum or plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant for analysis. nih.gov

Liquid-Liquid Extraction (LLE) from Plasma Samples

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for the isolation of analytes from complex biological matrices like plasma. This method relies on the differential solubility of the target compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

In the context of 8-Hydroxy Mirtazapine analysis, a three-step LLE procedure has been employed for its extraction from plasma samples. This multi-step approach is designed to effectively remove interfering substances and concentrate the analyte of interest. The selection of the organic solvent is a critical parameter in LLE, as it dictates the extraction efficiency. Factors such as the polarity of the solvent and the pH of the aqueous phase are optimized to maximize the recovery of 8-Hydroxy Mirtazapine. A study successfully utilized a three-phase liquid-phase microextraction (LPME) method, a miniaturized form of LLE, for the extraction of 8-hydroxymirtazapine from human plasma nih.gov. In this method, the analytes were extracted from alkalinized plasma into an organic solvent immobilized in the pores of a hollow fiber, and then back-extracted into an acidic acceptor phase within the fiber nih.gov.

Liquid-Solid Extraction (LSE) from Plasma and Urine Samples

Liquid-Solid Extraction (LSE), a form of solid-phase extraction (SPE), is another prevalent technique for the purification and concentration of 8-Hydroxy Mirtazapine from biological fluids. This method involves passing the liquid sample through a solid sorbent material, which retains the analyte. The interfering components are then washed away, and the analyte is subsequently eluted with a suitable solvent.

For the analysis of 8-Hydroxy Mirtazapine in plasma, a liquid-solid extraction procedure using C18 cartridges has been reported researchgate.net. The C18 sorbent is a non-polar stationary phase that retains hydrophobic compounds like 8-Hydroxy Mirtazapine from the aqueous plasma sample. The choice of the sorbent and the elution solvent system is critical for achieving high recovery and a clean extract. An enantioselective HPLC method with fluorescence detection was developed for the quantification of mirtazapine and its metabolites, including 8-hydroxy mirtazapine, in plasma and urine samples, employing a liquid-solid extraction procedure that yielded good recoveries of between 85% and 99% nih.gov.

Solid-Phase Microextraction (SPME) for Urine Samples

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that has been successfully applied to the determination of 8-Hydroxy Mirtazapine in urine samples. In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition between the sample matrix and the fiber coating.

A selective and reproducible off-line SPME procedure has been developed for the simultaneous enantioselective determination of mirtazapine and its metabolites, including 8-Hydroxy Mirtazapine, in human urine. The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time, pH of the sample, ionic strength, temperature, and desorption time nih.govresearchgate.net. For instance, a polydimethylsiloxane-divinylbenzene fiber coating has been utilized, with the analytes being transferred from the aqueous urine sample to the fiber and subsequently desorbed using methanol (B129727) nih.gov. This method reported mean recoveries of 1.0% for this compound enantiomers nih.gov. Another study developed an ultrasonic-assisted magnetic dispersive solid-phase microextraction method for the determination of mirtazapine and its metabolites in human urine and water samples nih.gov.

Enzymatic Hydrolysis for Urine Sample Pre-treatment

In many instances, drugs and their metabolites are excreted in urine as conjugated forms, such as glucuronides. To accurately quantify the total amount of 8-Hydroxy Mirtazapine, a pre-treatment step involving the cleavage of these conjugates is necessary. Enzymatic hydrolysis is a common method used for this purpose.

For the analysis of 8-Hydroxy Mirtazapine in urine, samples are often subjected to enzymatic hydrolysis using β-glucuronidase at 37°C for an extended period, such as 16 hours, prior to extraction nih.govresearchgate.net. This enzymatic reaction cleaves the glucuronide moiety, releasing the free form of 8-Hydroxy Mirtazapine. Following hydrolysis, the enzyme is typically precipitated, and the pH of the sample is adjusted to optimize the subsequent extraction step nih.govresearchgate.net. The efficiency of the hydrolysis is a critical factor that can be influenced by the choice of enzyme, incubation time, and temperature nih.govsemanticscholar.orgmyadlm.org.

Method Validation Parameters in Bioanalytical Research

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the quantitative data. Key validation parameters, as stipulated by regulatory guidelines, include specificity, selectivity, linearity, and calibration range.

Specificity and Selectivity Assessment

Specificity refers to the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, and matrix components. Selectivity is the ability to differentiate and quantify the analyte from other components ich.orgnih.gov.

In the analysis of 8-Hydroxy Mirtazapine, it is crucial to demonstrate that the method can distinguish it from its parent drug, mirtazapine, and other metabolites like N-desmethylmirtazapine. This is typically achieved by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. For instance, in an HPLC method for mirtazapine and its metabolites, the selectivity was investigated by analyzing six individual human blank plasma samples to detect any endogenous plasma compounds that might interfere with the analytes nih.gov. The absence of significant interfering peaks at the retention times of the analytes confirms the method's specificity.

Linearity of Detector Response and Calibration Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has been demonstrated to be precise, accurate, and linear.

The linearity of a method for 8-Hydroxy Mirtazapine quantification is determined by constructing a calibration curve from the analysis of standard samples at several concentration levels. The response of the detector is plotted against the concentration of the analyte, and a linear regression analysis is performed. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the fit, with values close to 1 indicating a strong linear relationship.

The following table summarizes the linearity and calibration ranges reported in various studies for the quantification of 8-Hydroxy Mirtazapine:

| Analytical Method | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| LC-MS | Plasma | 0.5 - 50 | Not Specified | nih.gov |

| LPME-LC-MS/MS | Plasma | 1.25 - 125 | Not Specified | nih.gov |

| SPME-LC-MS | Urine | 62 - 1250 | Not Specified | nih.govresearchgate.net |

These validated calibration ranges demonstrate the suitability of the respective methods for quantifying 8-Hydroxy Mirtazapine in different biological matrices for various research purposes.

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For 8-Hydroxy Mirtazapine, these limits have been established in different biological matrices using various analytical techniques.

One highly sensitive method utilizing chiral capillary zone electrophoresis coupled with acetonitrile-field-amplified sample stacking determined the lower limit of quantification (LLOQ) for 8-Hydroxy Mirtazapine enantiomers in human plasma to be 0.5 ng/mL. researchgate.netjetir.org In contrast, a validated capillary electrophoresis (CE) chiral method for the simultaneous analysis of Mirtazapine and its metabolites in human urine reported a higher LOQ of 62.5 ng/mL for 8-Hydroxy Mirtazapine. researchgate.net Another high-performance liquid chromatography (HPLC) method with fluorescence detection established an LOQ of 2 ng/mL for 8-Hydroxy Mirtazapine in human plasma. nih.gov

These variations in LOQ highlight the influence of the analytical technique and the biological matrix on the sensitivity of the assay.

Table 1: Limits of Quantification for 8-Hydroxy Mirtazapine

| Analytical Method | Matrix | LOQ (ng/mL) |

|---|---|---|

| Chiral Capillary Zone Electrophoresis | Human Plasma | 0.5 |

| Capillary Electrophoresis | Human Urine | 62.5 |

Accuracy and Precision Evaluation (Intra-day and Inter-day)

The accuracy and precision of an analytical method are paramount for ensuring the reliability of the obtained results. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. These parameters are typically assessed through intra-day (within a single day) and inter-day (over several days) validation studies.

For the enantioselective determination of 8-Hydroxy Mirtazapine in human urine, a method demonstrated within-day and between-day assay precision and accuracy to be lower than 15%. isca.me An HPLC method for the quantification of Mirtazapine and its metabolites, including 8-Hydroxy Mirtazapine, in human plasma reported accuracy at low, medium, and high concentration levels (10, 100, and 500 ng/mL) to be within the range of 81.1% to 118.5%. nih.gov The same study found the within- and between-day precision to range from 1.7% to 17.6%. nih.gov

Furthermore, a chiral capillary zone electrophoresis method for 8-Hydroxy Mirtazapine enantiomers in human plasma found the accuracy to range from -10.8% to 10.4%, with a precision of 14% over five analytical runs. researchgate.net

Table 2: Accuracy and Precision Data for 8-Hydroxy Mirtazapine Quantification

| Analytical Method | Matrix | Concentration Levels | Accuracy (%) | Precision (RSD %) |

|---|---|---|---|---|

| Enantioselective LC-MS | Human Urine | Not specified | < 15% | < 15% |

| HPLC with Fluorescence Detection | Human Plasma | 10, 100, 500 ng/mL | 81.1 - 118.5 | 1.7 - 17.6 |

Extraction Recovery Efficiency

The efficiency of extracting the analyte from the complex biological matrix is a critical factor that can influence the accuracy and sensitivity of the entire analytical method. The extraction recovery of 8-Hydroxy Mirtazapine has been shown to vary significantly depending on the extraction technique and the sample matrix.

In a study involving the enantioselective analysis of 8-Hydroxy Mirtazapine in human urine using solid-phase microextraction, the mean recovery for its enantiomers was found to be 1.0%. isca.me A different study employing liquid-liquid extraction for the analysis of human plasma by HPLC with fluorescence detection reported a mean extraction recovery of 25.3% for 8-Hydroxy Mirtazapine. nih.gov In contrast, a method using a one-step clean-up liquid-liquid extraction in a 96-well format for human plasma samples achieved extraction recoveries of over 80% for the enantiomers of 8-Hydroxy Mirtazapine at three different quality control levels. jetir.org

Table 3: Extraction Recovery Efficiency of 8-Hydroxy Mirtazapine

| Extraction Method | Matrix | Mean Recovery (%) |

|---|---|---|

| Solid-Phase Microextraction | Human Urine | 1.0 |

| Liquid-Liquid Extraction | Human Plasma | 25.3 |

Robustness of Analytical Procedures

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. While specific robustness studies for analytical methods quantifying 8-Hydroxy Mirtazapine are not extensively detailed in the cited literature, general principles of method validation as per ICH guidelines imply that this parameter is assessed.

For instance, in the development of HPLC methods for Mirtazapine and its related substances, robustness is typically evaluated by intentionally varying parameters such as the pH of the mobile phase, the mobile phase composition, flow rate, and column temperature. One study on Mirtazapine noted that while variations in detection wavelength did not cause significant changes, the mobile phase composition was critical to the resolution of degradants. In another instance, changing the ultraviolet wavelength (±3 nm), mobile phase flow rate (± 0.1 mL/min), mobile phase organic solvent ingredient (± 5%), and column temperature (± 4 °C) did not lead to significant changes in the chromatographic signals for Mirtazapine and its N-desmethyl metabolite. gsconlinepress.com These findings suggest that similar parameters would be critical in ensuring the robustness of methods for its 8-hydroxy metabolite.

Enantioselective Separation Techniques for Chiral Analysis

Mirtazapine is a chiral compound, and its metabolites, including 8-Hydroxy Mirtazapine, exist as enantiomers. As different enantiomers can exhibit distinct pharmacological activities, their separation and individual quantification are of significant interest. Several advanced analytical techniques have been employed for the enantioselective separation of 8-Hydroxy Mirtazapine.

Capillary Electrochromatography (CEC) has been successfully used for the simultaneous enantioseparation of Mirtazapine and its main metabolites, 8-Hydroxy Mirtazapine and N-desmethylmirtazapine. nih.gov This was achieved using a capillary column packed with a vancomycin-modified diol stationary phase. nih.gov The baseline resolution of the three pairs of enantiomers was accomplished in a single run in under 30 minutes. nih.gov

Chiral Capillary Zone Electrophoresis (CZE) is another powerful technique for this purpose. A method was developed that allows for the simultaneous enantioselective separation of Mirtazapine, N-demethylmirtazapine, this compound, and Mirtazapine-N-oxide. researchgate.netjetir.org The separation was achieved on an uncoated fused silica capillary, and the electrophoretic analyses were carried out in a borate-phosphate solution containing carboxymethyl-β-cyclodextrin as the chiral selector. researchgate.netjetir.org This method, coupled with acetonitrile-field-amplified sample stacking to enhance sensitivity, achieved satisfactory chiral separations of the enantiomer pairs in less than 7 minutes. researchgate.netjetir.org

Preclinical Pharmacological and Disposition Research of 8 Hydroxy Mirtazapine

In Vivo Detection and Concentration Profiling in Animal Models

Preclinical studies in animal models have been conducted to understand the pharmacokinetic profile of mirtazapine (B1677164) and its metabolites, including 8-hydroxy mirtazapine.

Research in rodent models, specifically rats, has aimed to characterize the plasma concentrations of mirtazapine and its primary metabolites. In a key study, male Sprague-Dawley rats were administered mirtazapine both intravenously (2 mg/kg) and orally (2 mg/kg and 10 mg/kg). nih.govresearchgate.net Plasma concentrations of the parent drug and its metabolites, N-desmethylmirtazapine and 8-hydroxy mirtazapine, were measured.

Across all administration routes and doses, the plasma concentration of 8-hydroxy mirtazapine was found to be undetectable. nih.govresearchgate.netnih.gov Even with a low limit of quantification (2 ng/ml), this metabolite could not be detected in any of the plasma samples. nih.gov After a 10 mg/kg oral dose, only trace concentrations of 8-hydroxy mirtazapine were observed, which were below the limit of quantification. nih.gov

| Compound | 2 mg/kg Intravenous | 2 mg/kg Oral | 10 mg/kg Oral |

|---|---|---|---|

| Mirtazapine (Parent) | Detected | Detected in 3 of 6 rats | Detected |

| N-Desmethylmirtazapine | Detected in 3 of 6 rats | Undetectable | Detected |

| 8-Hydroxy Mirtazapine | Undetectable | Undetectable | Trace amounts (< LOQ) |

LOQ = Limit of Quantification. Data sourced from a pharmacokinetic study in rats. nih.gov

The consistent failure to detect significant plasma levels of 8-hydroxy mirtazapine in rats is a notable finding. nih.govresearchgate.netnih.gov Researchers suggest that this may be due to rapid and extensive phase II metabolism. nih.gov It is hypothesized that the 8-hydroxy metabolite is quickly conjugated with glucuronic acid, leading to rapid elimination. nih.gov This efficient conjugation and subsequent clearance would prevent the unconjugated, active metabolite from accumulating in the plasma to detectable levels. nih.gov

The primary route of elimination for mirtazapine and its metabolites is via the kidneys. drugbank.comfda.gov Approximately 75% of the administered dose is excreted in the urine. drugbank.comfda.gov Given the undetectable plasma levels of unconjugated 8-hydroxy mirtazapine in rats, it is plausible that its conjugated form, 8-hydroxy mirtazapine glucuronide, is the primary species excreted in the urine. nih.gov This metabolic pathway, involving hydroxylation followed by rapid glucuronidation, is a common detoxification and elimination process in rats for hydroxylated compounds. nih.gov While direct measurement of 8-hydroxy mirtazapine in the urine of preclinical models is not extensively detailed in the reviewed literature, its presence as a glucuronide conjugate is the most likely explanation for its disposition. nih.gov

Comparative Pharmacological Activity with Parent Compound in Preclinical Behavioral Models (if reported)

Detailed preclinical studies directly comparing the behavioral pharmacological activity of 8-hydroxy mirtazapine with the parent compound, mirtazapine, are not widely reported in the available scientific literature. Research in animal models has predominantly focused on the effects of mirtazapine itself in various behavioral paradigms, such as those modeling depression or anxiety. uni.ludntb.gov.ua The lack of significant plasma exposure to the unconjugated 8-hydroxy metabolite in these models may have precluded extensive investigation into its independent behavioral effects. nih.govnih.gov

Future Directions in 8 Hydroxy Mirtazapine Research

Elucidation of Unconfirmed Metabolic Pathways and Secondary Metabolites (e.g., 8-OH-NDM)

Mirtazapine (B1677164) undergoes extensive metabolism in the liver, primarily through three oxidative pathways: 8-hydroxylation, N-demethylation, and N-oxidation. doi.org The formation of 8-Hydroxy Mirtazapine (OHM) is a major route, catalyzed predominantly by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2. researchgate.net Another significant pathway is the N-demethylation to N-desmethylmirtazapine (NDM), which is mediated mainly by CYP3A4. drugbank.com These primary metabolites can then undergo secondary metabolism, such as glucuronide conjugation, before excretion. fda.gov

A critical area for future research is the comprehensive mapping of secondary metabolic pathways. While the primary routes are well-established, the potential for metabolites like NDM to undergo further oxidative reactions is not fully characterized. For instance, the formation of a secondary metabolite such as 8-hydroxy-N-desmethylmirtazapine (8-OH-NDM) is theoretically possible but remains an unconfirmed pathway. This hypothetical metabolite would result from the 8-hydroxylation of the N-desmethylmirtazapine intermediate. Elucidating such pathways is vital, as these secondary metabolites could possess unique pharmacological or toxicological properties. Future studies should employ advanced analytical techniques, such as high-resolution mass spectrometry, to screen for and identify these minor or previously unconfirmed metabolites in human plasma and urine. Identifying the specific CYP enzymes responsible for these subsequent reactions would further clarify the complete metabolic fate of mirtazapine.

Table 1: Primary Metabolic Pathways of Mirtazapine

| Metabolite | Precursor | Key Enzymes | Contribution to Metabolism |

| 8-Hydroxy Mirtazapine | Mirtazapine | CYP2D6, CYP1A2 | Major pathway (approx. 55% in vitro at low concentrations) nih.gov |

| N-Desmethylmirtazapine | Mirtazapine | CYP3A4 | Significant pathway (approx. 35% in vitro at low concentrations) nih.gov |

| Mirtazapine-N-oxide | Mirtazapine | CYP3A4, CYP1A2 | Minor pathway (approx. 10% in vitro at low concentrations) nih.gov |

Advanced Pharmacological Profiling of Isolated Metabolite Enantiomers

Mirtazapine is administered as a racemic mixture of S-(+)- and R-(-)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties. nih.gov The S-(+)-enantiomer is primarily responsible for the antagonism of α2-adrenergic, 5-HT2A, and 5-HT2C receptors, while the R-(-)-enantiomer is more potent in blocking the 5-HT3 receptor. wikipedia.org The metabolism of mirtazapine is also stereoselective, with CYP2D6 preferentially metabolizing the S-(+)-enantiomer to S-(+)-8-Hydroxy Mirtazapine. nih.govresearchgate.net

This stereoselectivity extends to the metabolites, creating a need for advanced pharmacological profiling of the isolated enantiomers of 8-Hydroxy Mirtazapine. While methods for the enantioselective analysis of these metabolites in plasma have been developed, a detailed characterization of their individual pharmacological activities is lacking. nih.govmdpi.com Future research must focus on isolating the S-(+)- and R-(-)- enantiomers of 8-Hydroxy Mirtazapine and systematically evaluating their binding affinities and functional activities at the known targets of the parent drug. This would determine whether the 8-hydroxy metabolites contribute to the therapeutic effects or side effects of mirtazapine and if their activity is enantiomer-specific. Such studies are essential to fully understand the concentration-effect relationships of mirtazapine in vivo. nih.gov

Development of Novel Synthesis Routes for Research-Grade 8-Hydroxy Mirtazapine

A significant bottleneck in the detailed study of drug metabolites is the availability of pure, research-grade standards. The development of novel and efficient synthesis routes for 8-Hydroxy Mirtazapine is a critical future direction to support advanced pharmacological and toxicological research. dergipark.org.tr Currently, obtaining sufficient quantities of this metabolite often relies on complex isolation from biological matrices or multi-step chemical syntheses that may have low yields.

Future research should focus on creating scalable and cost-effective synthesis methods. Aromatic hydroxylation is a common metabolic reaction, and developing chemical processes that can selectively introduce a hydroxyl group at the 8-position of the mirtazapine structure is a key challenge. dergipark.org.tr Promising avenues include the use of biocatalytic systems, where specific enzymes are used to perform the hydroxylation reaction in vitro, mimicking the metabolic process under controlled conditions. researchgate.net Additionally, exploring novel organometallic catalysts or flow chemistry techniques could lead to more efficient and selective chemical syntheses. dergipark.org.tr The availability of a reliable source of research-grade 8-Hydroxy Mirtazapine is a prerequisite for conducting the in-depth in vitro and in vivo studies outlined in other sections.

Investigation of Metabolite-Specific Drug-Drug Interaction Mechanisms in Vitro

In vitro studies have shown that the parent drug, mirtazapine, does not cause clinically significant inhibition of major cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. doi.orgnih.gov This suggests a low potential for mirtazapine to alter the metabolism of co-administered drugs. However, the potential for its metabolites, including 8-Hydroxy Mirtazapine, to cause drug-drug interactions (DDIs) has not been systematically investigated.

It is imperative for future research to conduct in vitro CYP inhibition assays using isolated 8-Hydroxy Mirtazapine. bioivt.com These studies would determine the concentration at which the metabolite inhibits 50% of an enzyme's activity (the IC50 value) for a panel of key CYP isoforms. bioivt.com Metabolites can sometimes have different DDI potentials than their parent compounds. Therefore, characterizing the inhibitory or inductive effects of 8-Hydroxy Mirtazapine on drug-metabolizing enzymes is a crucial step in fully assessing the DDI risk associated with mirtazapine therapy. This is particularly important for patients who are poor metabolizers or are taking multiple medications, where metabolite concentrations may be elevated. drugs.com

Role in Mechanistic Studies of Mirtazapine Pharmacodynamics at the Molecular Level

The antidepressant effect of mirtazapine is attributed to its unique pharmacodynamic profile as an antagonist at central presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors. drugbank.com While the N-desmethyl metabolite is known to be pharmacologically active, albeit less potent than the parent drug, the activity of 8-Hydroxy Mirtazapine is generally considered to be negligible. fda.gov However, this assumption is based on limited direct evidence.

Q & A

Basic Research Questions

Q. How is 8-Hydroxy Mirtazapine identified and quantified in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Validate methods using isotopically labeled internal standards to account for matrix effects. For urinary metabolites, employ ELISA kits optimized for oxidative byproducts (e.g., analogous to 8-hydroxy-2-deoxyguanosine protocols ). Ensure calibration curves cover physiologically relevant concentrations (e.g., 1–200 ng/mL) .

- Key Considerations : Cross-validate with in vitro microsomal studies (e.g., human liver microsomes) to confirm metabolic pathways .

Q. What are the primary metabolic pathways of mirtazapine leading to 8-Hydroxy Mirtazapine?

- Mechanistic Insight : 8-Hydroxy Mirtazapine is formed via hydroxylation mediated by CYP2D6 and CYP1A2, with minor contributions from CYP3A4 and CYP2C9 . Confirm enzyme contributions using recombinant CYP isoforms or chemical inhibitors (e.g., quinidine for CYP2D6) in vitro .

- Experimental Design : Use human liver microsomes to quantify metabolite formation rates under controlled conditions (pH 7.4, NADPH cofactor) .

Q. How does stereochemistry influence the pharmacokinetics of mirtazapine and its metabolites?

- Stereoselective Metabolism : The R(-)-enantiomer of mirtazapine is preferentially metabolized via N-glucuronidation, while the S(+)-enantiomer undergoes 8-hydroxylation followed by glucuronidation . Use chiral chromatography to resolve enantiomers in plasma or urine.

- Analytical Workflow : Validate enantiomer-specific assays using polar organic mobile phases and polysaccharide-based chiral columns .

Advanced Research Questions

Q. How do CYP enzyme polymorphisms affect the pharmacokinetics of 8-Hydroxy Mirtazapine?

- Experimental Approach :

- Genotyping : Screen participants for CYP2D6 (*4, *5, *10 alleles) and CYP1A2 (*1F, *1C) variants.

- Phenotyping : Administer mirtazapine to poor vs. extensive metabolizers and compare metabolite plasma AUC values .

- Data Interpretation : Poor CYP2D6 metabolizers may exhibit reduced 8-Hydroxy Mirtazapine formation, shifting clearance toward CYP1A2 pathways .

Q. What methodologies resolve contradictions in CYP isoform contributions to 8-Hydroxy Mirtazapine formation?

- Reaction Phenotyping :

- In vitro : Use recombinant CYPs to calculate relative activity factors (RAFs) and fractional contributions (Table 16.10 in ).

- In vivo : Correlate metabolite ratios with CYP activity markers (e.g., dextromethorphan for CYP2D6) .

- Contradiction Analysis : Discrepancies between in vitro and in vivo data may arise from enzyme interplay (e.g., CYP3A4 induction masking CYP2D6 effects) .

Q. How do in vitro and in vivo models differ in predicting 8-Hydroxy Mirtazapine exposure?

- Model Limitations :

- In vitro : Microsomal assays underestimate interorgan transport (e.g., hepatic vs. intestinal metabolism).

- In vivo : Rodent models may lack human CYP ortholog specificity; use humanized CYP mice or physiologically based pharmacokinetic (PBPK) modeling .

- Validation : Cross-reference metabolite exposure data from clinical trials with in vitro predictions .

Q. What experimental designs address the stereoselective clearance of mirtazapine and its 8-hydroxy metabolite?

- Design Framework :

- Dose escalation studies : Administer racemic mirtazapine and monitor enantiomer-specific plasma levels via LC-MS/MS .

- Drug-drug interaction studies : Co-administer CYP2D6 inhibitors (e.g., paroxetine) to assess stereoselective metabolic shifts .

Methodological Guidance for Research Design

Q. How to design a study evaluating 8-Hydroxy Mirtazapine’s role in depressive disorder outcomes?

- Protocol Steps :

Cohort Selection : Stratify participants by CYP genotype and depression severity (Hamilton Rating Scale criteria ).

Endpoint Definition : Use metabolite-to-parent drug ratios as biomarkers for enzymatic activity .

Data Collection : Combine pharmacokinetic profiling with clinical symptom scores (e.g., HAM-D) .

- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation .

Q. What strategies mitigate variability in metabolite quantification across laboratories?

- Standardization :

- Use certified reference materials (CRMs) for 8-Hydroxy Mirtazapine.

- Participate in interlaboratory proficiency testing programs.

- Documentation : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed Materials and Methods sections) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。